molecular formula C15H21NO3 B8491094 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid

3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid

Cat. No. B8491094
M. Wt: 263.33 g/mol
InChI Key: NTMRCMYIPVNXCS-UHFFFAOYSA-N
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Patent
US06610707B1

Procedure details

Lithium hydroxide (7.21 ml of a 1N aqueous solution) was added to a solution of methyl 3-[(1-benzyl-4-piperidyl)oxy]propanoate (1.00 g) [see Preparation 34) in methanol (43.3 ml). The reaction mixture was stirred for 36 hours at room temperature after which time the methanol was evaporated under reduced pressure. The crude product was dissolved in a small amount of water and purified on a Dowex 50WX8-200 (trade mark) ion-exchange resin eluting with 0:100 changing to 50:50 (in 10% increments), by volume, water: 0.88 aqueous ammonia solution. The aqueous eluted solution was concentrated under reduced pressure and the residue was frozen and lyophilised to afford 3-[(1-benzyl-4-piperidyl)oxy]propanoic acid (269 mg) as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-[(1-benzyl-4-piperidyl)oxy]propanoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
43.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH2:3]([N:10]1[CH2:15][CH2:14][CH:13]([O:16][CH2:17][CH2:18][C:19]([O:21]C)=[O:20])[CH2:12][CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CO>[CH2:3]([N:10]1[CH2:11][CH2:12][CH:13]([O:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH2:14][CH2:15]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 3-[(1-benzyl-4-piperidyl)oxy]propanoate
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)OCCC(=O)OC
Step Two
Name
Quantity
43.3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in a small amount of water
CUSTOM
Type
CUSTOM
Details
purified on a Dowex 50WX8-200 (trade mark) ion-exchange resin
WASH
Type
WASH
Details
eluting with 0:100 changing to 50:50 (in 10% increments), by volume, water
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous eluted solution was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residue was frozen

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)OCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 269 mg
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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